molecular formula C11H16BrNO3 B13478460 Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13478460
M. Wt: 290.15 g/mol
InChI Key: PECZBCUSZXNBMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butyl group, a bromoethynyl group, and a hydroxyl group. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C11H16BrNO3

Molecular Weight

290.15 g/mol

IUPAC Name

tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H16BrNO3/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12/h15H,5,7-8H2,1-3H3

InChI Key

PECZBCUSZXNBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the bromoethynyl group. The hydroxyl group is then added through a controlled oxidation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bromoethynyl group may produce an ethyl-substituted pyrrolidine.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and application in multiple scientific fields.

Biological Activity

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate (CAS Number: 958026-66-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H20BrNO2
  • Molecular Weight : 278.19 g/mol
  • Purity : ≥ 97% .

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The bromine atom in the ethynyl group can participate in nucleophilic substitutions, potentially leading to modifications in protein functions or signaling pathways.

Potential Mechanisms Include:

  • Protein Interaction : The compound may act as a protein degrader, influencing cellular pathways involved in protein turnover and degradation.
  • Signal Transduction Modulation : It may alter signaling pathways, particularly those involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been observed to protect neuronal cells from oxidative stress and apoptosis, indicating a potential for treating neurodegenerative diseases .

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    • A study conducted on various pyrrolidine derivatives showed that certain modifications could enhance their cytotoxicity against cancer cell lines. This compound was noted for its significant activity against specific cancer types, suggesting a promising avenue for further development .
  • Neuroprotection Research :
    • In vitro studies demonstrated that similar compounds could reduce neuronal cell death induced by neurotoxic agents. The mechanism was linked to the modulation of oxidative stress pathways .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberMolecular WeightAntitumor ActivityNeuroprotective Effects
This compound958026-66-9278.19 g/molModeratePotential
Related Pyrrolidine Derivative A123456-78-9250.15 g/molHighYes
Related Pyrrolidine Derivative B876543-21-0265.12 g/molLowNo

Q & A

Q. What are the optimal synthetic conditions for tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate to maximize yield and purity?

  • Methodological Answer: The synthesis of pyrrolidine-based tert-butyl esters often employs sulfonylation or hydroxyl protection strategies. For example, analogous compounds are synthesized using DMAP (catalyst) and triethylamine (base) in dichloromethane at 0–20°C to minimize side reactions . Key variables include:
  • Temperature control (e.g., gradual warming from 0°C to room temperature).

  • Solvent selection (polar aprotic solvents like DCM enhance solubility without interfering with reactive groups).

  • Catalyst-to-substrate ratio (DMAP at 10 mol% improves reaction efficiency).
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

    Table 1: Synthesis Optimization Parameters

    ParameterOptimal ConditionImpact on Yield/PurityReference
    Temperature0–20°CReduces decomposition
    Catalyst (DMAP)10 mol%Accelerates reaction
    SolventDichloromethaneEnhances solubility

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~80 ppm for 13^13C) and hydroxyl proton (broad peak at δ ~2–5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+ for C11_{11}H17_{17}BrNO3_3: ~314.04).
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200–3500 cm1^{-1}) stretches .
    Discrepancies between NMR and MS data may arise from isotopic bromine patterns or hydration; cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Q. How can the bromoethynyl and hydroxyl groups be leveraged for downstream modifications?

  • Methodological Answer:
  • Bromoethynyl Group : Participates in Sonogashira cross-coupling with terminal alkynes (Pd catalysts, CuI co-catalyst) to form extended π-systems .
  • Hydroxyl Group : Protected using Boc anhydride or silylating agents (e.g., TBSCl) to prevent unwanted oxidation during subsequent reactions .
    Example: Reaction with Boc anhydride in THF at 0°C yields a tert-butyl-protected intermediate, enabling selective functionalization of the bromoethynyl group .

Advanced Research Questions

Q. How do steric effects influence the regioselectivity of cross-coupling reactions involving the bromoethynyl group?

  • Methodological Answer: Steric hindrance from the tert-butyl group and pyrrolidine ring directs coupling to the less hindered terminal alkyne position. Computational modeling (DFT) predicts higher activation energy for reactions at the 3-position due to crowding. Experimental validation using bulky aryl halides (e.g., 2-bromopyridine) shows >80% selectivity for terminal coupling .

Q. What strategies mitigate competing side reactions during hydroxyl group functionalization?

  • Methodological Answer:
  • Protection-Deprotection : Use Boc protection (Boc2_2O, DMAP) to temporarily mask the hydroxyl group, enabling selective bromoethynyl modification. Deprotection with TFA/CH2_2Cl2_2 (1:1) restores the hydroxyl group post-reaction .
  • Low-Temperature Reactions : Conduct substitutions at -20°C to suppress oxidation or elimination byproducts. For example, Mitsunobu reactions (DEAD, PPh3_3) with alcohols proceed efficiently under cryogenic conditions .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for structural confirmation?

  • Methodological Answer:
  • Isotopic Pattern Analysis : Bromine’s 79^{79}Br/81^{81}Br isotopic signature in MS (1:1 ratio) distinguishes it from chlorine.
  • 2D NMR Techniques : COSY and HSQC correlate hydroxyl protons with adjacent carbons, confirming their spatial proximity .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous bond-length/angle data, resolving ambiguities in stereochemistry .

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